N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the molecular formula C12H16N2OS . It has a molecular weight of 236.33 .
Synthesis Analysis
The synthesis of azomethine derivatives, which include “this compound”, is carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction is monitored by thin-layer chromatography (TLC), and the determination of related impurities is done by high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N2OS/c1-2-7-14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h2,16H,1,3-7,13H2,(H,14,15) .Chemical Reactions Analysis
The reactivity of the compound is influenced by the substituents of aldehydes contained in the aromatic core on the completeness of the condensation reaction .Physical and Chemical Properties Analysis
The compound has a storage temperature of 28°C . The boiling point is not specified .Scientific Research Applications
Biologically Active Derivatives and Pharmaceutical Synthesis
Targeted Synthesis and Analysis of Azomethine Derivatives Azomethine derivatives of N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are studied for their potential as biologically active compounds, with a focus on their cytostatic effects. These compounds are synthesized and analyzed, revealing prospects for further research and molecular design in the field of medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).
Biologically Active Thiophene-3-carboxamide Derivatives Thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities. The study explores the molecular structure and intermolecular interactions of these compounds, providing insights into their biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Antitumor and Antimicrobial Applications
Synthesis and Antitumor Activity of Benzyl-1,3-Thiazol-2-yl Derivatives A series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides are synthesized and evaluated for their antitumor activity. The study contributes to the search for innovative anti-cancer agents by identifying compounds with significant antitumor effects (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthesis and Antimicrobial Activity of Schiff Bases The synthesis of Schiff bases derived from 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one is described, with an emphasis on their potential as antimicrobial and anti-inflammatory agents. The compounds exhibit promising biological activity, contributing to the field of pharmaceuticals (Narayana, Ashalatha, Raj, & Kumari, 2006).
Future Directions
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are acyclic precursors of biologically active compounds derived from 5,6,7,8-tetrahydro-3H-benzoteopheno . The prospects for further study and molecular design in a number of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are promising .
Properties
IUPAC Name |
2-amino-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-7-14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h2H,1,3-7,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMSWZGHIYULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(SC2=C1CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.